Cas no 45438-80-0 (2-Thienylzinc bromide, 0.50 M in THF)

2-Thienylzinc bromide, 0.50 M in THF Chemical and Physical Properties
Names and Identifiers
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- 2-Thienylzinc bromide
- 2-THIENYLZINC BROMIDE, 0.5M SOLUTION IN TETRAHYDROFURAN
- 2-thienylzinc bromide solution
- 2-Thienylzinc bromide solution 0.5 in THF
- 2-Thienylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- 2-Thienylzine BroMide
- 2-thiphenezinc bromide
- 2-zinc bromide-thiophene
- thien-2-ylzinc bromide
- thienylzinc bromide
- thiophene-2-zinc bromide
- 2-Thienylzinc bromide, 0.50 M in THF
-
- MDL: MFCD01317002
- Inchi: InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1
- InChI Key: KBBMRTYVFOYNIW-UHFFFAOYSA-M
- SMILES: C1=CS[C]=C1.[Br-].[Zn+]
Computed Properties
- Exact Mass: 225.84300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 79.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: Not available
- Topological Polar Surface Area: 0
- Surface Charge: 0
Experimental Properties
- Color/Form: liquid
- Density: 0.973 g/mL at 25 °C
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Water Partition Coefficient: Reacts with water.
- PSA: 28.24000
- LogP: 2.39140
- Sensitiveness: Air Sensitive
- Color/Form: 0.5 M in THF
- Solubility: Not available
2-Thienylzinc bromide, 0.50 M in THF Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 3399 4.3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-19-36/37-40
- Safety Instruction: S16; S29; S33
-
Hazardous Material Identification:
- HazardClass:4.3
- Risk Phrases:R11; R19; R36/37
- Storage Condition:2-8°C
2-Thienylzinc bromide, 0.50 M in THF Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Thienylzinc bromide, 0.50 M in THF Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H31771-500mL |
2-Thienylzinc bromide, 0.50 M in THF |
45438-80-0 | 0.5 M solution in THF, SpcSeal | 500ml |
¥6,950.00 | 2022-05-27 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58397-50ml |
2-Thienylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
45438-80-0 | 50ml |
¥2780.00 | 2023-04-13 | ||
TRC | T112065-10mL |
2-Thienylzinc bromide, 0.50 M in THF |
45438-80-0 | 10mL |
170.00 | 2021-07-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023694-50ml |
2-Thienylzinc bromide, 0.50 M in THF |
45438-80-0 | 0.5 M in THF | 50ml |
¥2275 | 2024-05-23 | |
TRC | T112065-5mL |
2-Thienylzinc bromide, 0.50 M in THF |
45438-80-0 | 5mL |
105.00 | 2021-07-18 | ||
Fluorochem | 213832-100ml |
2-Thienylzinc bromide 0.5 M in Tetrahydrofuran |
45438-80-0 | 100ml |
£574.00 | 2022-03-01 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T124104-50ml |
2-Thienylzinc bromide, 0.50 M in THF |
45438-80-0 | 0.5 M in THF | 50ml |
¥1895.90 | 2023-08-31 | |
A2B Chem LLC | AD25941-50ml |
2-THIENYLZINC BROMIDE |
45438-80-0 | 50ml |
$362.00 | 2024-04-20 | ||
A2B Chem LLC | AD25941-100ml |
2-THIENYLZINC BROMIDE |
45438-80-0 | 100ml |
$627.00 | 2024-04-20 | ||
abcr | AB356033-50ml |
2-Thienylzinc bromide, 0.5M in THF; . |
45438-80-0 | 50ml |
€221.00 | 2024-06-08 |
2-Thienylzinc bromide, 0.50 M in THF Related Literature
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Jér?me Le N?tre,Joseph C. Allen,Christopher G. Frost Chem. Commun. 2008 3795
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Abby Casey,Joshua P. Green,Pabitra Shakya Tuladhar,Mindaugas Kirkus,Yang Han,Thomas D. Anthopoulos,Martin Heeney J. Mater. Chem. A 2017 5 6465
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Ying Fu,Xing Ling Zhao,Hulmet Hügel,Danfeng Huang,Zhengyin Du,Kehu Wang,Yulai Hu Org. Biomol. Chem. 2016 14 9720
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Iain A. Wright,Peter J. Skabara,John C. Forgie,Alexander L. Kanibolotsky,Blanca González,Simon J. Coles,Salvatore Gambino,Ifor D. W. Samuel J. Mater. Chem. 2011 21 1462
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5. Fused H-shaped tetrathiafulvalene–oligothiophenes as charge transport materials for OFETs and OPVsIain A. Wright,Neil J. Findlay,Sasikumar Arumugam,Anto R. Inigo,Alexander L. Kanibolotsky,Pawel Zassowski,Wojciech Domagala,Peter J. Skabara J. Mater. Chem. C 2014 2 2674
Additional information on 2-Thienylzinc bromide, 0.50 M in THF
Introduction to 2-Thienylzinc bromide, 0.50 M in THF (CAS No. 45438-80-0)
2-Thienylzinc bromide, 0.50 M in THF, identified by the Chemical Abstracts Service Number (CAS No.) 45438-80-0, is a specialized organometallic compound widely utilized in the field of synthetic chemistry and pharmaceutical research. This organozinc reagent, dissolved in tetrahydrofuran (THF) at a concentration of 0.50 M, serves as a critical intermediate in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The unique combination of the thiophene ring and the zinc-bromide moiety enhances its reactivity, making it a valuable tool for researchers exploring novel drug candidates and functional materials.
The thienylzinc bromide component is derived from the heterocyclic thiophene scaffold, a structural motif renowned for its presence in numerous biologically active compounds. Thiophenes are aromatic five-membered rings containing sulfur, and their derivatives exhibit diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The introduction of a zinc center via organometallic chemistry allows for further functionalization, enabling the construction of more intricate molecular architectures.
In recent years, the demand for efficient and scalable synthetic methodologies has driven significant advancements in organometallic chemistry. 2-Thienylzinc bromide has emerged as a key reagent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental to modern drug discovery, enabling the rapid assembly of carbon-carbon bonds between aryl or vinyl halides and boronic acids or stannanes. The high reactivity of zinc intermediates stems from their ability to stabilize carbanionic species while maintaining sufficient electrophilicity for further transformations.
The use of THF as a solvent is particularly advantageous due to its ability to dissolve a wide range of organometallic compounds while minimizing side reactions. Tetrahydrofuran's polar aprotic nature facilitates coordination with transition metals, enhancing catalytic efficiency. Additionally, the 0.50 M concentration ensures optimal reactivity without excessive homocoupling or decomposition, making it ideal for controlled synthetic applications.
Recent studies have highlighted the role of thienyl-containing compounds in medicinal chemistry. For instance, derivatives of thiophene have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter activity. The synthesis of such compounds often relies on efficient cross-coupling strategies, where 2-Thienylzinc bromide acts as a crucial precursor. Its stability under ambient conditions and compatibility with various catalysts make it a preferred choice for industrial-scale preparations.
The pharmaceutical industry has also leveraged organozinc reagents like 2-Thienylzinc bromide in the development of antiviral and anticancer agents. By introducing thiophene moieties into drug molecules, researchers can enhance bioavailability and target specificity. For example, recent patents have described novel thiophene-based kinase inhibitors that exhibit potent activity against resistant cancer mutations. The versatility of zinc-based intermediates allows for rapid diversification of molecular libraries, accelerating hit identification and lead optimization processes.
In conclusion, 2-Thienylzinc bromide, 0.50 M in THF (CAS No. 45438-80-0) represents a sophisticated tool for synthetic chemists working at the intersection of organic chemistry and pharmaceutical science. Its application in cross-coupling reactions underscores its importance in constructing complex molecular frameworks essential for drug development. As research continues to uncover new therapeutic applications for thiophene derivatives, this organometallic compound will remain indispensable in advancing both academic and industrial chemical innovation.
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